![molecular formula C16H22N2O2S B4141144 methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate](/img/structure/B4141144.png)
methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate
Overview
Description
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is not fully understood. However, it is believed that the compound exerts its biological effects by chelating metal ions, which are essential for many cellular processes. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of nucleotides, which are required for DNA replication, ultimately resulting in cell death.
Biochemical and Physiological Effects:
methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to induce a variety of biochemical and physiological effects. In cancer cells, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is its broad-spectrum activity against cancer cells, viruses, and bacteria. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate. One area of interest is the development of novel formulations of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate and to identify its molecular targets. Finally, the potential of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is a promising compound with potential therapeutic applications. The synthesis method has been optimized to produce high yields of the compound, and its scientific research application has been extensively studied. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate exhibits anti-cancer, anti-viral, and anti-bacterial activity and has low toxicity in normal cells. However, further research is needed to fully understand the mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate and to identify its molecular targets. The potential of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for other diseases should also be explored.
Scientific Research Applications
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been investigated for its potential as an anti-viral and anti-bacterial agent.
properties
IUPAC Name |
methyl 2-[4-[(2-methylpiperidine-1-carbothioyl)amino]phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-5-3-4-10-18(12)16(21)17-14-8-6-13(7-9-14)11-15(19)20-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDFLDLDOQCBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC=C(C=C2)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl (4-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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